

1H NMR Analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclopropanecarbonitrile

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This guide provides a comparative analysis of the proton nuclear magnetic resonance (^1H NMR) characteristics of **1-(3-Bromophenyl)cyclopropanecarbonitrile**. Due to the limited availability of experimental spectra for this specific compound, this guide presents a predicted ^1H NMR data table based on established chemical shift principles and experimental data from structurally similar compounds. This analysis is intended to aid researchers in the identification and characterization of this and related molecules.

Predicted ^1H NMR Data and Comparative Analysis

The predicted ^1H NMR spectrum of **1-(3-Bromophenyl)cyclopropanecarbonitrile** is expected to exhibit distinct signals corresponding to the protons on the aromatic ring and the cyclopropyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the unique electronic environment of the cyclopropane ring.

For a robust comparison, experimental data for 3-bromotoluene and cyclopropanecarbonitrile are presented alongside the predicted data for the target molecule. 3-bromotoluene provides a

reference for the chemical shifts of protons on a similarly substituted benzene ring, while cyclopropanecarbonitrile offers insight into the signals from the cyclopropyl protons.

Compound	Proton Assignment	Predicted/Reported Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-(3-Bromophenyl)cyclopropanecarbonitrile	H-2'	~7.7	triplet (t)	~1.8
H-4'	~7.5	doublet (d)	~7.8	
H-5'	~7.3	triplet (t)	~7.8	
H-6'	~7.4	doublet (d)	~7.8	
-CH ₂ - (cyclopropyl)	~1.8 (diastereotopic)	multiplet (m)	-	
-CH ₂ - (cyclopropyl)	~1.6 (diastereotopic)	multiplet (m)	-	
3-Bromotoluene[1][2]	Aromatic H	7.33	singlet (s)	-
Aromatic H	7.27	doublet (d)	7.5	
Aromatic H	7.13	doublet (d)	7.9	
Aromatic H	7.09	triplet (t)	7.7	
-CH ₃	2.31	singlet (s)	-	
Cyclopropanecarbonitrile[3]	-CH- (methine)	1.356	multiplet (m)	-
-CH ₂ - (methylene)	0.944	multiplet (m)	-	
-CH ₂ - (methylene)	0.943	multiplet (m)	-	

Experimental Protocols

A standard protocol for acquiring a ^1H NMR spectrum of a small organic molecule like **1-(3-Bromophenyl)cyclopropanecarbonitrile** is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

- Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), spectral width, and acquisition time.
- Acquire the free induction decay (FID) signal.
- Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
- Integrate the peaks to determine the relative ratios of the different types of protons.

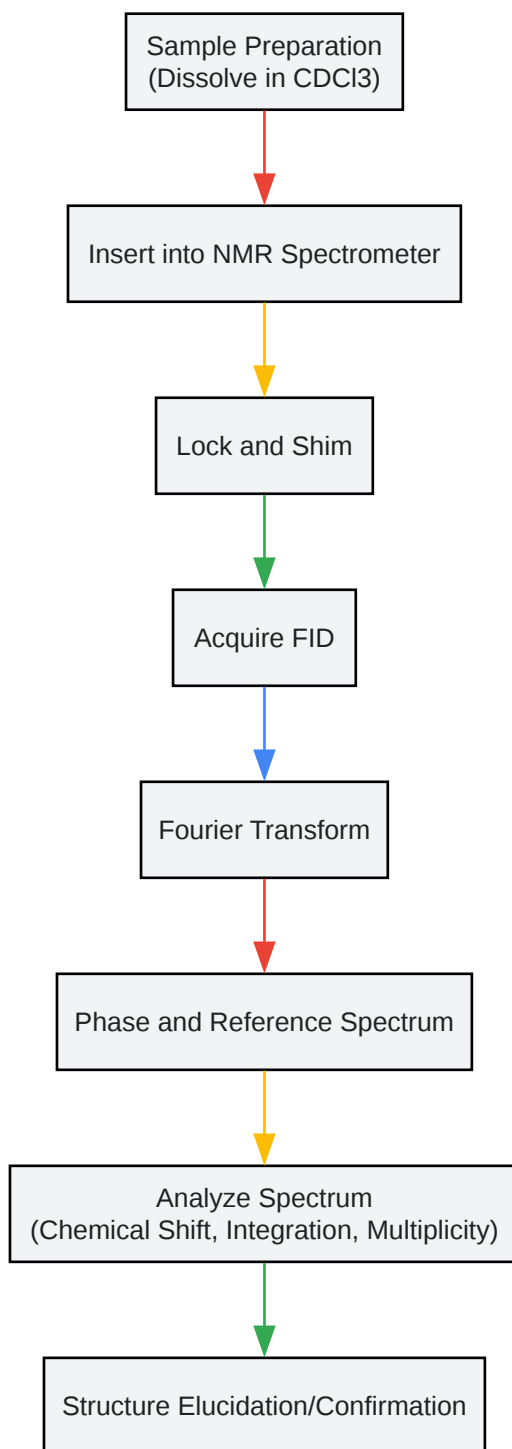
Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the ¹H NMR analysis of **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

1-(3-Bromophenyl)cyclopropanecarbonitrile	Proton Assignments					
	H-2'	H-4'	H-5'	H-6'	-CH2a-	-CH2b-

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Structure of **1-(3-Bromophenyl)cyclopropanecarbonitrile** with Proton Labels.



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Workflow for 1H NMR Analysis.

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